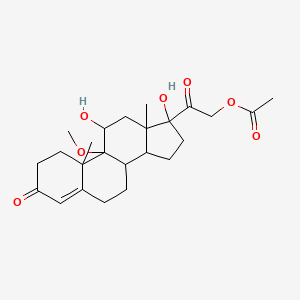
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate is a corticosteroid hormone. It is a synthetic analog of naturally occurring steroid hormones and is known for its potent anti-inflammatory and immunosuppressive properties .
Métodos De Preparación
The synthesis of 11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes hydroxylation, methoxylation, and acetylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is studied for its effects on cellular processes and gene expression.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors .
Comparación Con Compuestos Similares
11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific functional groups and structural configuration. Similar compounds include:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with enhanced potency.
Dexamethasone: A highly potent synthetic corticosteroid used in various medical applications.
Propiedades
Número CAS |
6635-85-4 |
|---|---|
Fórmula molecular |
C24H34O7 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
[2-(11,17-dihydroxy-9-methoxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O7/c1-14(25)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(26)7-9-21(15,2)24(18,30-4)19(27)12-22(17,23)3/h11,17-19,27,29H,5-10,12-13H2,1-4H3 |
Clave InChI |
ZFYLDNFHXRPUCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)OC)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


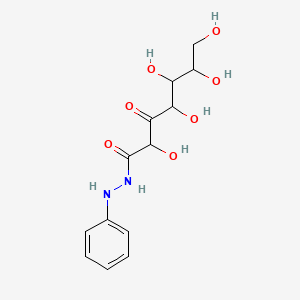
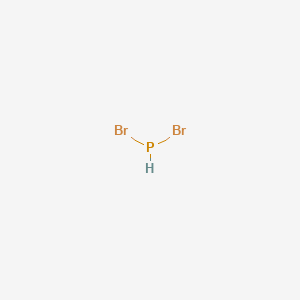
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
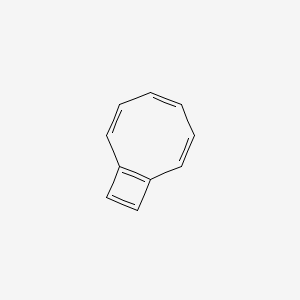
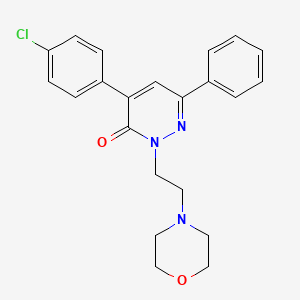
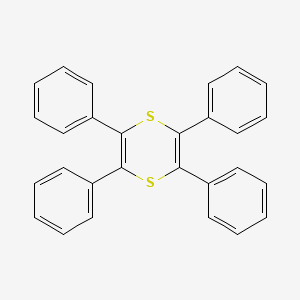
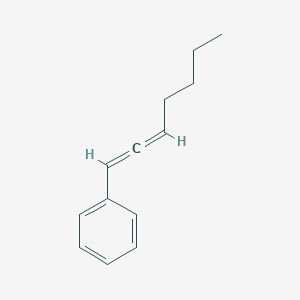
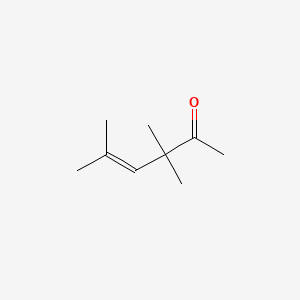
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
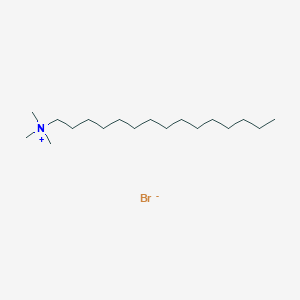

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
